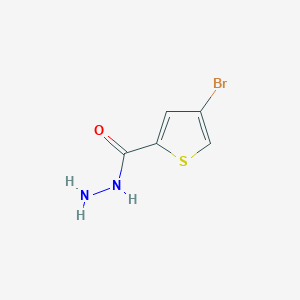

4-Bromothiophene-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling in Structural Biology

Photoaffinity labeling (PAL) is a technique used in structural biology to study the interaction between a small molecule and its target protein. It involves the use of photoreactive groups, such as arylazide, benzophenone, and diazirines, to covalently bind to target proteins upon UV irradiation. This method has been applied to investigate drug targets, transport processes, and the interaction of receptors with ligands. 4-Bromothiophene-2-carbohydrazide, with potential for modification to incorporate photoreactive groups, could be explored within this context for mapping interaction sites on target proteins or elucidating structural conformation changes upon binding (Vodovozova, 2007).

Enzyme Inhibition for Clinical and Pharmaceutical Applications

Enzyme inhibitors play a crucial role in treating diseases such as diabetes, AIDS, and Alzheimer's. Electrochemical biosensors based on enzyme inhibition offer a rapid and environmentally friendly method for monitoring such inhibitors. This compound could be investigated for its potential as an enzyme inhibitor, leveraging electrochemical biosensors for its detection and analysis in clinical and pharmaceutical settings (El Harrad et al., 2018).

Application in Corrosion Inhibition

Carbohydrate polymers have been identified as effective corrosion inhibitors for metal substrates. These polymers, due to their hydroxyl and amine groups, can chelate metal ions and form protective layers on metal surfaces. Given that this compound contains a carbohydrazide group, research could explore its potential application as a corrosion inhibitor, either in its current form or through modification to enhance its binding and protective properties on metal surfaces (Umoren & Eduok, 2016).

Natural Product-Derived Enzyme Inhibitors in Diabetes Management

Natural products have been extensively studied for their potential as pancreatic alpha-amylase inhibitors, offering a therapeutic approach to manage diabetes by controlling postprandial glucose levels. While this compound is not a natural product, the principles of enzyme inhibition for therapeutic purposes could guide research into its potential applications in diabetes management, possibly through synthetic modification to enhance its specificity and efficacy as an inhibitor (Etxeberria et al., 2012).

Wirkmechanismus

Target of Action

It’s known that carbohydrazide compounds often interact with various enzymes and receptors in the body, which could potentially be the targets .

Mode of Action

It’s known that bromothiophene compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide compound in the presence of a palladium catalyst . The bromine atom in 4-Bromothiophene-2-carbohydrazide could potentially participate in such reactions.

Biochemical Pathways

Bromothiophene compounds are known to be involved in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura coupling .

Result of Action

It’s known that bromothiophene compounds can have various biological activities, including antimicrobial activity .

Eigenschaften

IUPAC Name |

4-bromothiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKOFTFJCNWYPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-2-furamide](/img/structure/B455741.png)

![5-[(4-METHYL-2-NITROPHENOXY)METHYL]-N-[4-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-FURAMIDE](/img/structure/B455744.png)

![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)

![(E)-N-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-2,3-DIPHENYL-2-PROPENAMIDE](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)